Benzene,1-(2,2-dimethylpropyl)-4-ethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- is an organic compound with the molecular formula C11H16 It is a derivative of benzene, where the benzene ring is substituted with a 2,2-dimethylpropyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- typically involves the alkylation of benzene with 2,2-dimethylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- undergoes various types of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form the corresponding alkane.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.
Scientific Research Applications
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Benzene,1-(2,2-dimethylpropyl)-: A similar compound with only the 2,2-dimethylpropyl group attached to the benzene ring.
Benzene,4-ethenyl-: A similar compound with only the ethenyl group attached to the benzene ring.
Uniqueness
Benzene,1-(2,2-dimethylpropyl)-4-ethenyl- is unique due to the presence of both the 2,2-dimethylpropyl and ethenyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H20N4O2S/c26-20-15-5-1-2-6-16(15)21(27)25(20)14-11-23-9-12-24(13-10-23)19-17-7-3-4-8-18(17)28-22-19/h1-8H,9-14H2 |
InChI Key |
LTPDXYAZMVAPFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC=C3C2=O)C4=NSC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.